3-Ethoxyazetidine hydrochloride
Overview
Description
3-Ethoxyazetidine hydrochloride (EAH) is a versatile reagent used in synthetic organic chemistry for a range of applications. It is a versatile building block for a variety of organic compounds and is widely used in the pharmaceutical and agricultural industries. EAH is a colorless, water-soluble compound with a molecular formula of C4H8ClNO2. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocycles, amines, and a variety of other compounds.
Scientific Research Applications
1. Catalytic Activities in Asymmetric Synthesis
3-Ethoxyazetidine hydrochloride and its derivatives have been explored for their catalytic activities, particularly in asymmetric synthesis. For instance, a study by Liu et al. (2008) highlights the use of chiral 3-hydroxyazetidines, which are closely related to 3-Ethoxyazetidine, in the efficient asymmetric addition of diethylzinc to aldehydes (Liu, Bai, Zhang, & Zi, 2008).
2. Synthesis of Functionalized Azetidines
Research has been conducted on the synthesis of various functionalized azetidines, a category to which this compound belongs. Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines in preparing a range of functionalized azetidines, which could include derivatives of 3-Ethoxyazetidine (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
3. Drug Metabolism Studies
Another significant application of this compound is in the study of drug metabolism. For example, a study by Kazmi et al. (2015) investigated the metabolic pathways of desloratadine, involving the formation of metabolites like 3-hydroxydesloratadine. Although not directly involving 3-Ethoxyazetidine, this research provides insights into the metabolism of structurally related compounds (Kazmi, Barbara, Yerino, & Parkinson, 2015).
4. Pharmacological Interaction Studies
Studies like the one conducted by Farré et al. (2007) explore pharmacological interactions, which can provide context for the potential interactions and applications of this compound in similar settings (Farré, Abanades, Roset, Peiró, Torrens, O'Mathúna, Segura, & de la Torre, 2007).
5. Cytochrome P450 Induction Potential
The role of various compounds, including those related to this compound, in inducing cytochrome P450 enzymes has been studied, as demonstrated in research by Li et al. (1997) (Li, Reith, Rasmussen, Gorski, Hall, Xu, Kaminski, & Cheng, 1997).
Properties
IUPAC Name |
3-ethoxyazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVFBLJKNJAJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626365 | |
Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-73-3 | |
Record name | Azetidine, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535924-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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